4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50363780 is a small molecular drug with a molecular weight of 477.4. It is known for its inhibitory effects on certain enzymes, specifically SIRT1 and SIRT2 . This compound has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthetic routes and reaction conditions for BDBM50363780 are not extensively detailed in the available literature. it is known that the compound can be synthesized using standard organic synthesis techniques. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BDBM50363780 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include standard organic solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has been shown to inhibit the activity of SIRT1 and SIRT2, which are enzymes involved in various cellular processes This makes it a valuable tool for studying the role of these enzymes in biology and medicine
Mechanism of Action
The mechanism of action of BDBM50363780 involves the inhibition of SIRT1 and SIRT2 enzymes. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting these enzymes, BDBM50363780 can modulate these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
BDBM50363780 is similar to other compounds that inhibit SIRT1 and SIRT2, such as CHEMBL1945260 and CHEMBL1962973 . BDBM50363780 is unique in its specific chemical structure and its potency as an inhibitor of these enzymes. This makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25BrN4O2S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25BrN4O2S/c1-26(2)14-4-3-5-19(27)23-17-10-12-18(13-11-17)24-21(29)25-20(28)15-6-8-16(22)9-7-15/h6-13H,3-5,14H2,1-2H3,(H,23,27)(H2,24,25,28,29) |
InChI Key |
NWWFPYSNQAXIIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.